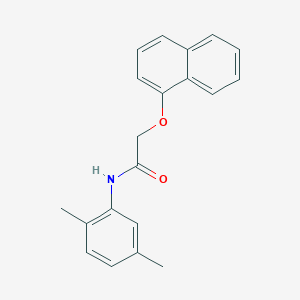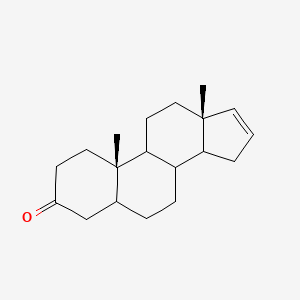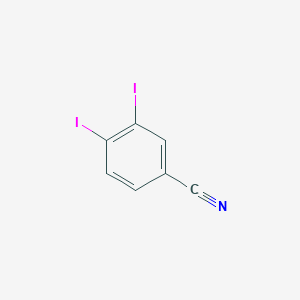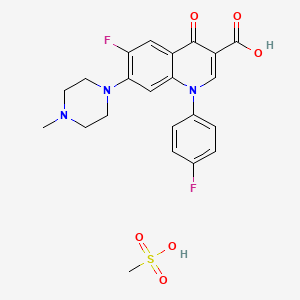
N-(2,5-dimethylphenyl)-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of amides It features a naphthyloxy group attached to an acetamide moiety, with a dimethylphenyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide can be achieved through a multi-step process:
Formation of 2-(1-naphthyloxy)acetic acid: This can be synthesized by reacting 1-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(1-naphthyloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,5-dimethylaniline to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl or naphthyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with a different position of the naphthyloxy group.
N-(2,5-dimethylphenyl)-2-(1-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.
Uniqueness
N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C20H19NO2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-10-11-15(2)18(12-14)21-20(22)13-23-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3,(H,21,22) |
Clé InChI |
CWHYLEDLUWIMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)

![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)

![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)

![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)


![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
